molecular formula C26H24N2O3S B2799767 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 941899-61-2

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2799767
CAS No.: 941899-61-2
M. Wt: 444.55
InChI Key: QPHFDDUYHLNXDQ-UHFFFAOYSA-N
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Description

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a 2,2-dimethyl-2,3-dihydrobenzofuran moiety via an oxygen-methyl bridge and a 4-methyl-substituted benzothiazole group. This compound’s synthesis likely involves multi-step reactions, including Friedel-Crafts acylation for dihydrobenzofuran formation, followed by etherification and amidation steps to integrate the benzothiazole and benzamide units .

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3S/c1-16-6-4-9-21-22(16)27-25(32-21)28-24(29)18-12-10-17(11-13-18)15-30-20-8-5-7-19-14-26(2,3)31-23(19)20/h4-13H,14-15H2,1-3H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHFDDUYHLNXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)COC4=CC=CC5=C4OC(C5)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is a complex organic molecule with potential biological activities. This article aims to explore its synthesis, biological evaluations, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H29N1O3S1C_{27}H_{29}N_{1}O_{3}S_{1}, with a molecular weight of approximately 415.5 g/mol. The structure features a 2,3-dihydrobenzofuran moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2,2-dimethyl-2,3-dihydrobenzofuran derivatives with various amine and acylating agents. The synthetic routes are optimized to achieve high yields and purity, often utilizing techniques such as refluxing in organic solvents or microwave-assisted synthesis.

Anticancer Activity

Research indicates that compounds containing the dihydrobenzofuran structure exhibit significant anticancer properties. A study evaluating related dihydrobenzofuran lignans showed that certain derivatives had low GI(50) values (the concentration required for 50% growth inhibition), particularly against breast cancer cell lines where values were reported below 10 nM . These findings suggest that the structural features of dihydrobenzofurans contribute to their cytotoxic effects.

Antimicrobial Properties

Another area of interest is the antimicrobial activity exhibited by derivatives of this compound. A series of ether-linked derivatives were synthesized and evaluated for their antimicrobial efficacy, demonstrating promising results against various bacterial strains . The presence of the benzamide moiety may enhance the interaction with microbial targets.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization, affecting mitosis in cancer cells . This suggests a potential role in disrupting cellular division processes.

In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit cell growth in various cancer cell lines. One notable study involved a screening panel consisting of 60 human tumor cell lines across different histologies. The results indicated that compounds related to this structure showed selective toxicity towards leukemia and breast cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Modifications in the benzamide region or alterations in the dihydrobenzofuran ring can significantly impact its potency. For example, methylation or reduction of certain functional groups has been shown to decrease cytotoxic activity .

Data Table: Biological Activity Overview

Activity Target IC50/EC50 Values Notes
AnticancerBreast Cancer Cell Lines<10 nMStrong inhibitory effects observed
AntimicrobialVarious Bacterial StrainsVariesPromising results against tested strains
Tubulin InhibitionCancer Cell Mitosis13 µMInhibits polymerization

Comparison with Similar Compounds

Key Insights and Limitations

  • Structural Flexibility : The dihydrobenzofuran-thiazole/benzamide hybrid offers tunable bioactivity through substituent modifications (e.g., methoxy vs. methyl groups) .
  • Synthetic Challenges : Multi-step syntheses (e.g., Friedel-Crafts, cyclizations) require precise control to avoid byproducts .
  • Data Gaps: Limited published data on the target compound’s specific bioactivity necessitates further experimental validation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

  • The synthesis typically involves sequential coupling of the benzofuran and benzothiazole moieties. Key steps include:

  • Benzofuran Core Formation : Alkylation of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with a chloromethylbenzamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Benzothiazole Coupling : Amidation of the benzamide group with 4-methylbenzo[d]thiazol-2-amine using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Optimization : Yield improvements (≥75%) are achieved via continuous flow reactors for precise temperature control and reduced side-product formation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., benzofuran methyl groups at δ 1.4–1.6 ppm; thiazole protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~477.2 g/mol) .
    • Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • In Vitro Screening :

  • Antimicrobial : Broth microdilution assays (MIC determination against Gram+/Gram− bacteria) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., EGFR tyrosine kinase) .
    • Molecular Docking : Preliminary docking studies using AutoDock Vina to predict binding affinity to target proteins (e.g., COX-2, β-tubulin) .

Advanced Research Questions

Q. How can contradictory activity data between structural analogs be resolved?

  • Case Study : Compare analogs with fluorinated vs. methylthio substituents on the benzamide ring.

  • Data Reconciliation : Fluorine’s electronegativity may enhance target binding but reduce solubility, whereas methylthio improves lipophilicity but may sterically hinder interactions .
  • Methodology :
  • Free-Wilson Analysis : Quantify substituent contributions to activity .
  • MD Simulations : Assess dynamic binding behavior (e.g., Desmond or GROMACS) to identify steric clashes .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in this compound class?

  • Systematic Substitution :

  • Benzofuran Modifications : Vary dimethyl groups to cyclopropane or spiro rings to assess conformational effects .
  • Benzothiazole Optimization : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to enhance electrophilicity .
    • QSAR Modeling : Use Gaussian-based DFT calculations (e.g., HOMO/LUMO energies) to correlate electronic properties with bioactivity .

Q. How can degradation pathways and stability under physiological conditions be analyzed?

  • Forced Degradation Studies :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 48h; monitor via LC-MS for benzamide cleavage or benzofuran ring oxidation .
  • Photodegradation : Expose to UV light (254 nm) to detect radical-mediated decomposition products .
    • Metabolic Stability : Liver microsome assays (human/rat) with NADPH cofactors; identify phase I/II metabolites via UPLC-QTOF .

Q. What advanced purification techniques address challenges in isolating enantiomers or diastereomers?

  • Chiral Resolution :

  • HPLC : Use Chiralpak IA-3 columns with hexane/isopropanol (90:10) for baseline separation of enantiomers .
  • SFC : Supercritical CO₂ with methanol co-solvent for high-throughput enantiomer purification .

Q. How can in silico modeling guide target identification and mechanistic studies?

  • Proteome Mining : Use SwissTargetPrediction or PharmMapper to predict protein targets based on structural similarity .
  • Binding Dynamics : Perform molecular dynamics (MD) simulations (50 ns trajectories) to assess stability of ligand-protein complexes (e.g., MDM2-p53 interaction) .
  • Validation : Corrogate computational predictions with SPR (surface plasmon resonance) for binding affinity measurements (KD values) .

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